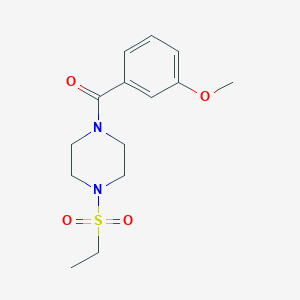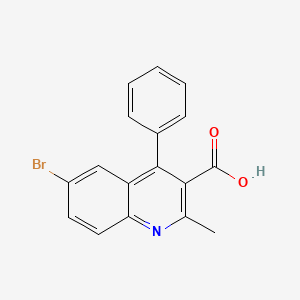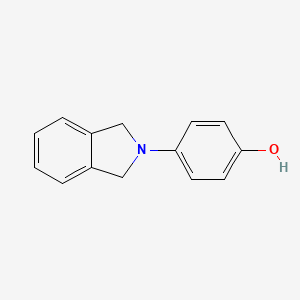![molecular formula C18H22N4O3 B5618526 2-{1-[(4-hydroxy-6-methylquinolin-2-yl)methyl]-3-oxopiperazin-2-yl}-N-methylacetamide](/img/structure/B5618526.png)
2-{1-[(4-hydroxy-6-methylquinolin-2-yl)methyl]-3-oxopiperazin-2-yl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline and piperazine derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Compounds with structures related to "2-{1-[(4-hydroxy-6-methylquinolin-2-yl)methyl]-3-oxopiperazin-2-yl}-N-methylacetamide" are studied for their potential in various applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step reactions, including cyclization and methylation processes. For example, a one-pot synthesis method has been developed for 3-hydroxyquinolin-2(1H)-one compounds, starting from N-phenylacetoacetamide derivatives through α-hydroxylation and intramolecular cyclization (Yuan et al., 2013). Similarly, cyclization reactions involving cyanamides with anthranilates and 2-aminophenyl ketones lead to various quinoline and pyrimidine derivatives (Shikhaliev et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often elucidated using spectral and crystallographic techniques. For instance, the structure of certain quinoline-4-yl-1,2,3-triazoles was confirmed by X-ray crystallographic study, highlighting the importance of precise molecular architecture for biological activity (Thomas et al., 2011).
Chemical Reactions and Properties
Quinoline and piperazine compounds undergo various chemical reactions, including methylation and cyclization, significantly impacting their chemical properties. Methylation of 2-hydroxythiazoloisoquinolines, for example, varies significantly depending on the compound and methylating agent used, influencing the resulting chemical behavior and potential biological activity (Hall & Taurins, 1968).
properties
IUPAC Name |
N-methyl-2-[1-[(6-methyl-4-oxo-1H-quinolin-2-yl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-3-4-14-13(7-11)16(23)8-12(21-14)10-22-6-5-20-18(25)15(22)9-17(24)19-2/h3-4,7-8,15H,5-6,9-10H2,1-2H3,(H,19,24)(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMOPDFSLEZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCNC(=O)C3CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Hydroxy-6-methylquinolin-2-YL)methyl]-3-oxopiperazin-2-YL}-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5618455.png)

![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)



![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
![1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5618510.png)
![5-[1-(4-methylbenzyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]piperidin-2-one](/img/structure/B5618530.png)
![2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5618536.png)
![N,N-dimethyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B5618541.png)

![1-{[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618555.png)